

Spectroscopic Profile of 6-Amino-1,3-dimethyluracil: A Technical Guide

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Compound of Interest

Compound Name: 6-Amino-1,3-dimethyluracil

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-amino-1,3-dimethyluracil**, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The empirical formula for **6-Amino-1,3-dimethyluracil** is $C_6H_9N_3O_2$ with a molecular weight of 155.15 g/mol. [1] The spectroscopic data presented below provides structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.88	s	1H	H-5
6.44	s (br)	2H	-NH ₂
3.29	s	3H	N-CH ₃
3.12	s	3H	N-CH ₃

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
163.0	C-6
154.5	C-4
151.7	C-2
76.5	C-5
34.0	N-CH ₃
27.2	N-CH ₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3421	Strong, Broad	N-H stretch (Amino group)
3328, 3195	Medium	N-H stretch (Amino group)
3100	Medium	C-H stretch (Aromatic/Vinylic)
1695	Strong	C=O stretch (Carbonyl)
1630	Strong	C=O stretch (Carbonyl) & N-H bend
1560	Strong	C=C stretch (Aromatic/Vinylic)
1450	Medium	C-H bend (Methyl)
750	Medium	N-H wag

Sample Preparation: KBr Pellet[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z	Relative Intensity (%)	Assignment
155	100	$[M]^+$ (Molecular Ion)
98	45	$[M - \text{HNCO} - \text{CH}_3]^+$
82	30	$[M - \text{HNCO} - \text{CH}_3 - \text{NH}_2]^+$
57	25	$[\text{CH}_3\text{-N=C=O}]^+$

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on **6-Amino-1,3-dimethyluracil**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 10-20 mg of **6-Amino-1,3-dimethyluracil** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters:
 - Spectrometer: 400 MHz NMR Spectrometer.
 - ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 16 ppm
 - ¹³C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol

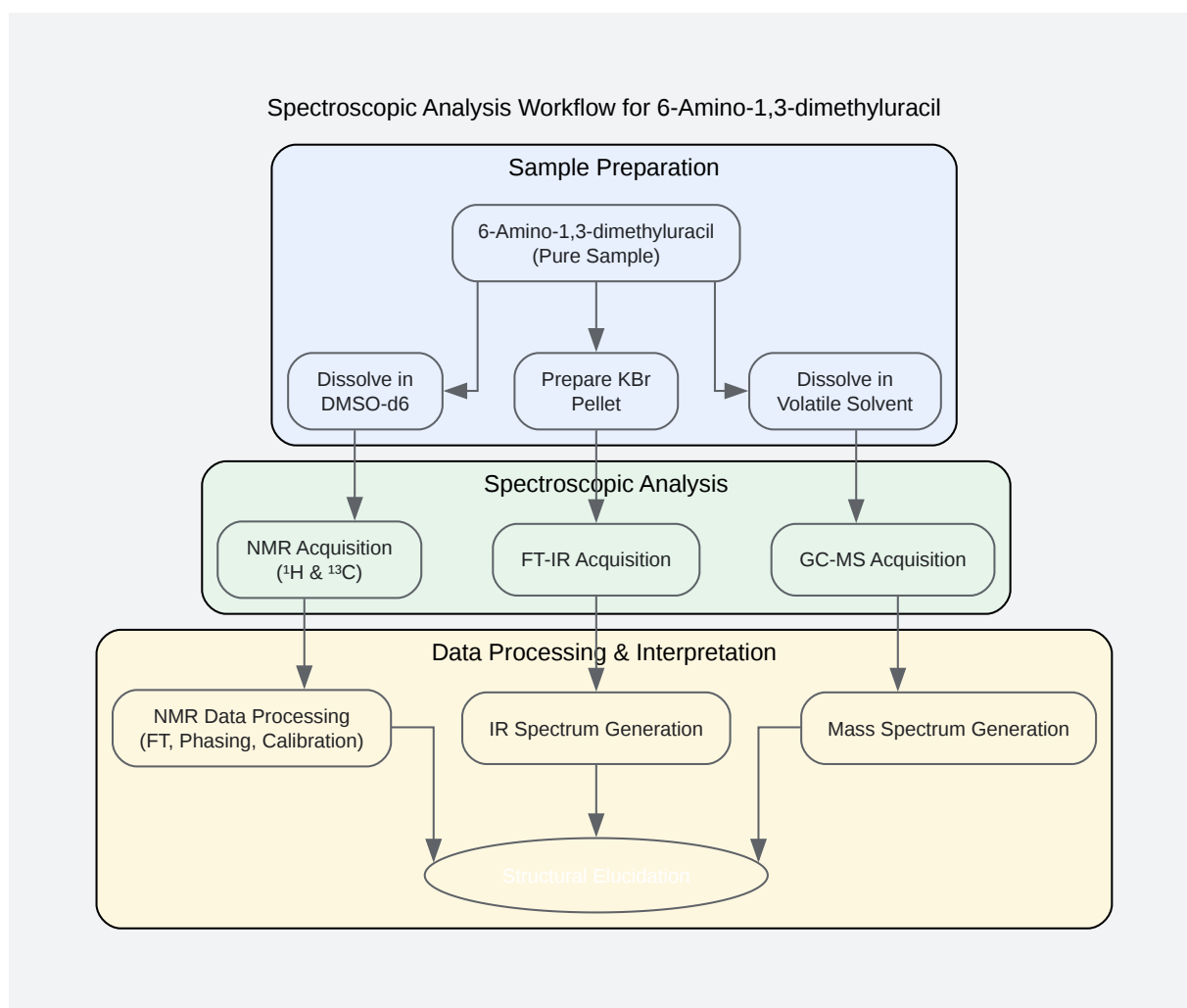
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **6-Amino-1,3-dimethyluracil** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.
 - Scan Range: 4000 - 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 32.
 - Background: A background spectrum of the empty sample compartment is recorded prior to sample analysis.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Acquire the IR spectrum.
 - The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

- Sample Introduction (GC-MS):
 - Dissolve a small amount of **6-Amino-1,3-dimethyluracil** in a suitable volatile solvent (e.g., methanol or dichloromethane).
 - Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- GC Parameters:
 - Column: A suitable capillary column (e.g., HP-5MS).
 - Carrier Gas: Helium.
 - Injection Mode: Splitless.
 - Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 250 °C) to ensure elution of the compound.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40 - 400.
- Data Analysis:
 - The mass spectrum of the compound is obtained from the GC peak corresponding to **6-Amino-1,3-dimethyluracil**.
 - The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of **6-Amino-1,3-dimethyluracil**, from sample preparation to structural elucidation.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 6-Amino-1,3-dimethyluracil | C₆H₉N₃O₂ | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]
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